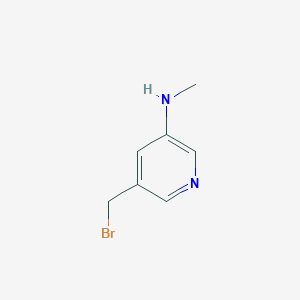

5-(Bromomethyl)-N-methyl-3-pyridinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Bromomethyl)-N-methyl-3-pyridinamine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromomethyl group attached to the pyridine ring, along with a methyl group on the nitrogen atom. It is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-N-methyl-3-pyridinamine typically involves the bromination of N-methyl-3-pyridinamine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. For instance, the use of hydrobromic acid (HBr) and paraformaldehyde in acetic acid (AcOH) has been reported to minimize the generation of toxic byproducts and improve the overall yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Bromomethyl)-N-methyl-3-pyridinamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Azobisisobutyronitrile (AIBN): Radical initiator for bromination.

Hydrobromic Acid (HBr) and Paraformaldehyde: Used in bromomethylation reactions.

Major Products Formed

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Pyridine N-Oxides: Formed through oxidation reactions.

Coupled Products: Formed through Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

5-(Bromomethyl)-N-methyl-3-pyridinamine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)-N-methyl-3-pyridinamine involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-N-methyl-3-nitropyridin-2-amine: Another brominated pyridine derivative with different functional groups.

3-(Bromomethyl)indole: A bromomethylated indole compound with similar reactivity.

Uniqueness

5-(Bromomethyl)-N-methyl-3-pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

5-(Bromomethyl)-N-methyl-3-pyridinamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C7H8BrN, with a molecular weight of 202.05 g/mol. The compound features a bromomethyl group attached to a pyridine ring, which is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 202.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the bromination of N-methyl-3-pyridinamine under controlled conditions. This process often utilizes solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on pyridine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics.

Anticancer Activity

Pyridine derivatives are often explored for their anticancer potential. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular processes critical for cancer cell proliferation. The mechanism may involve the inhibition of specific enzymes or pathways associated with cancer progression .

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication or repair, leading to increased apoptosis in cancer cells.

- DNA Intercalation: Similar compounds have shown the ability to intercalate into DNA, disrupting its structure and function, which could lead to cell death .

Case Studies and Research Findings

- Antimicrobial Efficacy: A study demonstrated that pyridine derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antimicrobial potential.

- Anticancer Studies: In vitro studies on related compounds have shown that they can induce apoptosis in cancer cell lines such as HL-60 and L-1210. These findings suggest that this compound might also exhibit similar effects, warranting further investigation .

- Toxicological Assessments: Toxicity studies are essential for understanding the safety profile of new compounds. Preliminary assessments indicate that while some pyridine derivatives can be toxic at high concentrations, the specific toxicity profile for this compound remains to be thoroughly evaluated .

Eigenschaften

Molekularformel |

C7H9BrN2 |

|---|---|

Molekulargewicht |

201.06 g/mol |

IUPAC-Name |

5-(bromomethyl)-N-methylpyridin-3-amine |

InChI |

InChI=1S/C7H9BrN2/c1-9-7-2-6(3-8)4-10-5-7/h2,4-5,9H,3H2,1H3 |

InChI-Schlüssel |

RRVDIYDGPDEAKU-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CN=CC(=C1)CBr |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.